molecular formula C13H7ClINO4 B14920821 4-Iodophenyl 2-chloro-5-nitrobenzoate

4-Iodophenyl 2-chloro-5-nitrobenzoate

Cat. No.: B14920821
M. Wt: 403.55 g/mol
InChI Key: MAWIBWIQZMCKGQ-UHFFFAOYSA-N
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Description

4-Iodophenyl 2-chloro-5-nitrobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of an iodine atom on the phenyl ring and a nitro group on the benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodophenyl 2-chloro-5-nitrobenzoate typically involves a multi-step process. One common method is the esterification of 4-iodophenol with 2-chloro-5-nitrobenzoic acid. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

4-Iodophenyl 2-chloro-5-nitrobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom on the phenyl ring can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The phenyl ring can undergo oxidation reactions to introduce additional functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used to reduce the nitro group.

    Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products Formed

    Substitution: Products with different substituents on the phenyl ring.

    Reduction: 4-Aminophenyl 2-chloro-5-nitrobenzoate.

    Oxidation: Compounds with additional oxygen-containing functional groups.

Scientific Research Applications

4-Iodophenyl 2-chloro-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Iodophenyl 2-chloro-5-nitrobenzoate depends on the specific application and the target molecule

    Electrophilic Aromatic Substitution: The iodine atom can participate in electrophilic aromatic substitution reactions, allowing the compound to act as an intermediate in organic synthesis.

    Redox Reactions: The nitro group can undergo redox reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenyl 2-chloro-5-nitrobenzoate: Similar structure but with a bromine atom instead of iodine.

    4-Chlorophenyl 2-chloro-5-nitrobenzoate: Contains a chlorine atom on the phenyl ring.

    4-Fluorophenyl 2-chloro-5-nitrobenzoate: Contains a fluorine atom on the phenyl ring.

Uniqueness

4-Iodophenyl 2-chloro-5-nitrobenzoate is unique due to the presence of the iodine atom, which can influence its reactivity and interactions with other molecules. The iodine atom’s larger size and higher atomic number compared to other halogens can result in different steric and electronic effects, making this compound distinct in its chemical behavior and applications.

Properties

Molecular Formula

C13H7ClINO4

Molecular Weight

403.55 g/mol

IUPAC Name

(4-iodophenyl) 2-chloro-5-nitrobenzoate

InChI

InChI=1S/C13H7ClINO4/c14-12-6-3-9(16(18)19)7-11(12)13(17)20-10-4-1-8(15)2-5-10/h1-7H

InChI Key

MAWIBWIQZMCKGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)I

Origin of Product

United States

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